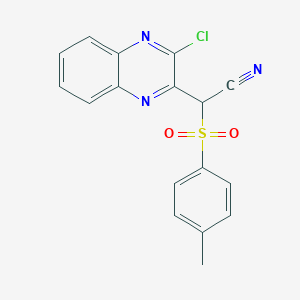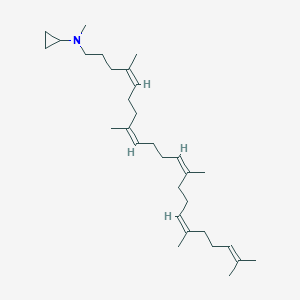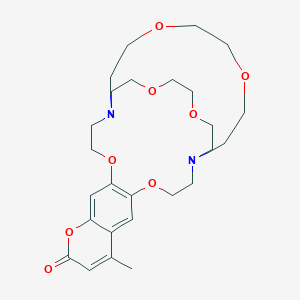
6,7-(4-Methyl)coumaro-(2.2.2)cryptand
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-(4-Methyl)coumaro-(2.2.2)cryptand is a type of macrocyclic compound that has been widely used in scientific research. It is a complex molecule that is composed of three coumarin units and a cryptand moiety. This compound has gained significant attention due to its unique properties and potential applications in various research fields.
Mechanism Of Action
The mechanism of action of 6,7-(4-Methyl)coumaro-(2.2.2)cryptand is based on its ability to selectively bind metal ions and other small molecules. The cryptand moiety in this compound acts as a cavity that can accommodate metal ions, while the coumarin units act as a fluorescent reporter. When the compound binds to a metal ion, the fluorescence of the coumarin units is quenched, which can be used to detect the presence of the metal ion.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6,7-(4-Methyl)coumaro-(2.2.2)cryptand have not been extensively studied. However, it has been shown that this compound can selectively bind to metal ions and other small molecules, which can potentially lead to changes in cellular processes.
Advantages And Limitations For Lab Experiments
The advantages of using 6,7-(4-Methyl)coumaro-(2.2.2)cryptand in lab experiments include its high selectivity and sensitivity for metal ions and other small molecules. It is also relatively easy to synthesize and can be used in a variety of experimental setups. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the use of 6,7-(4-Methyl)coumaro-(2.2.2)cryptand in scientific research. One potential application is in the development of new fluorescent sensors for the detection of metal ions in biological systems. Another potential direction is in the use of this compound as a molecular probe for imaging applications in living cells. Additionally, the development of new synthetic methods for the preparation of this compound could lead to its broader use in various research fields.
Synthesis Methods
The synthesis of 6,7-(4-Methyl)coumaro-(2.2.2)cryptand involves several steps, including the preparation of the starting materials, the coupling of the coumarin units, and the attachment of the cryptand moiety. The most commonly used method for the synthesis of this compound is the condensation reaction between the coumarin units and the cryptand moiety using a suitable coupling agent.
Scientific Research Applications
6,7-(4-Methyl)coumaro-(2.2.2)cryptand has been extensively used in scientific research due to its ability to selectively bind metal ions and other small molecules. This compound has been used as a fluorescent sensor for the detection of metal ions such as copper, zinc, and mercury. It has also been used as a molecular probe for imaging applications in biological systems.
properties
CAS RN |
124804-69-9 |
|---|---|
Product Name |
6,7-(4-Methyl)coumaro-(2.2.2)cryptand |
Molecular Formula |
C26H38N2O8 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
11-methyl-4,8,15,21,24,29,32-heptaoxa-1,18-diazatetracyclo[16.8.8.05,14.07,12]tetratriaconta-5(14),6,10,12-tetraen-9-one |
InChI |
InChI=1S/C26H38N2O8/c1-21-18-26(29)36-23-20-25-24(19-22(21)23)34-12-6-27-2-8-30-14-16-32-10-4-28(7-13-35-25)5-11-33-17-15-31-9-3-27/h18-20H,2-17H2,1H3 |
InChI Key |
RWZMXSKVDUGUBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)OCCN4CCOCCOCCN(CCOCCOCC4)CCO3 |
Canonical SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)OCCN4CCOCCOCCN(CCOCCOCC4)CCO3 |
Other CAS RN |
124804-69-9 |
synonyms |
6,7-(4-methyl)coumaro-(2.2.2)cryptand 6,7-MCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



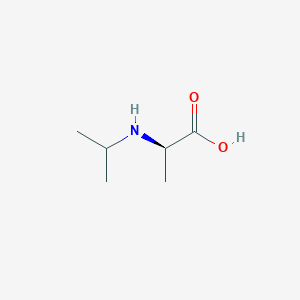
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
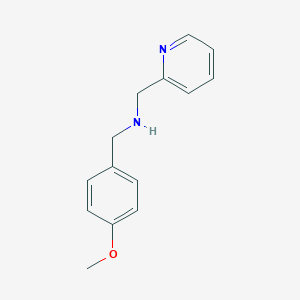
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)
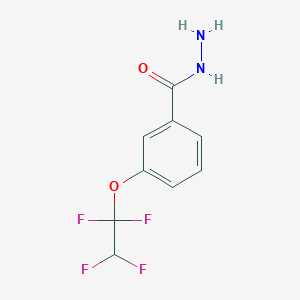

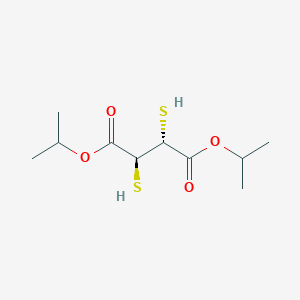
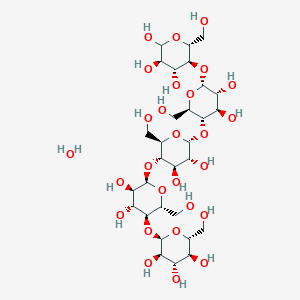
![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)


![2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol](/img/structure/B55265.png)
